molecular formula C4H11NO B1581441 3-Aminobutan-2-ol CAS No. 42551-55-3

3-Aminobutan-2-ol

Cat. No. B1581441
CAS RN: 42551-55-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-UHFFFAOYSA-N
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Description

3-Aminobutan-2-ol is a chemical compound with the molecular formula C4H11NO . It has a molecular weight of 89.14 . The IUPAC name for this compound is 3-amino-2-butanol . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 3-Aminobutan-2-ol were not found in the search results, a related compound, ®-3-aminobutan-1-ol, has been synthesized using a three/four-step synthetic protocol starting with 4-Hydroxy 2-butanone . This process involves the initial formation of an oxime with hydroxylamine, followed by the reduction of the oxime using Raney 'Ni’ .


Molecular Structure Analysis

The InChI code for 3-Aminobutan-2-ol is 1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 . The compound contains a total of 16 bonds, including 5 non-H bonds, 1 rotatable bond, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

3-Aminobutan-2-ol has a boiling point of 165.27°C at 760 mmHg and a melting point of 19°C . It has a density of 0.9±0.1 g/cm3 . The compound is a liquid at room temperature .

Scientific Research Applications

1. Biocatalytic Reductive Amination

  • Application Summary: 3-Aminobutan-2-ol is used in the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .
  • Methods of Application: The process involves the use of AmDHs for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
  • Results: The small vicinal amino alcohol (3S)-3-aminobutan-2-ol was obtained with 64.3%–73.3% conversion with the four tested enzymes .

2. Synthesis of Dolutegravir Sodium

  • Application Summary: 3-Aminobutan-2-ol is a key intermediate for the synthesis of Dolutegravir Sodium, a HIV-1 integrase strand transfer inhibitor (INSTI) recommended for the treatment of HIV-1 infection .
  • Methods of Application: The synthesis involves the reaction of ®-3-aminobutanol with 3-benzyloxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylic acid 2-methyl ester . The ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material .
  • Results: The method is highly economical and eliminates the use of expensive catalysts. Moreover, the reaction conditions adopted in this process are mild and suitable for industrial applications .

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Aminobutan-2-ol were not found in the search results, the compound has been used in the synthesis of short chiral alkyl amines and amino alcohols . These compounds have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280624
Record name 3-aminobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobutan-2-ol

CAS RN

42551-55-3
Record name 42551-55-3
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Record name 3-aminobutan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobutan-2-ol
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Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
L Ducrot, M Bennett, AA Caparco, JA Champion… - Frontiers in …, 2021 - frontiersin.org
… , the small vicinal amino alcohol (3S)-3-aminobutan-2-ol (2g) was obtained with 64.3%–73.3… Excellent ee values (98.8%–99.4%) were particularly obtained for (3S)-3-aminobutan-2-ol (…
Number of citations: 7 www.frontiersin.org
MC PASCARIU, M NICULESCU, D BELENGEANU… - bch.ro
… Similar results were obtained for 3-aminobutan-2-ol radical cation (table 2), except that no “genuine” long bond structure was identified. Still, the CC bond is generally somewhat longer (…
Number of citations: 0 bch.ro
MC Pascariu, M Niculescu, D Belengeanu… - Revista de Chimie …, 2015 - researchgate.net
… Similar results were obtained for 3-aminobutan-2-ol radical cation (Table 2), except that no “genuine” long bond structure was identified. Still, the CC bond is generally somewhat longer …
Number of citations: 6 www.researchgate.net
DJM Sneddon - 2010 - theses.gla.ac.uk
… 47 2.10 Predicted conformations of the fragment 3-aminobutan-2-ol . . 48 2.11 Dendrogram and Newman projections of the fragment 3-aminobutan2-ol. The geometry of the fragments …
Number of citations: 5 theses.gla.ac.uk
JS Dickschat, S Wickel, CJ Bolten, T Nawrath, S Schulz… - 2010 - Wiley Online Library
… Alternatively, a transamination reaction with 18 may first proceed to 3-aminobutan-2-ol (60) that can be oxidised to 61. Condensation of two units of 61 to tetramethyldihydropyrazine (62…
RJ Detz, Z Abiri, R le Griel, H Hiemstra… - … A European Journal, 2011 - Wiley Online Library
… The synthesis of this ligand (see the Supporting Information) proved challenging because the required (2R,3S)-3-aminobutan-2-ol had to be synthesised. Gratifyingly, though, the …
HHM Fadel, SN Lotfy, MMS Asker… - Journal of advanced …, 2018 - Elsevier
… Alternatively, a transamination reaction with acetoin may proceed at first to 3-aminobutan-2-ol which can be oxidized to 3-aminobutanone and complete the reaction as mentioned above…
Number of citations: 32 www.sciencedirect.com
H Tucker, JF Coope - Journal of Medicinal Chemistry, 1978 - ACS Publications
… A solution of thiophenol (12.4 g, 0.112 mol), 3-aminobutan-2-ol (10.0 g, 0.112 mol), and propionic acid (8.3 g, 0.112 mol) in benzene (15 ml.) was heated under reflux for 12 h, the water …
Number of citations: 17 pubs.acs.org
P Asselin, B Madebène, P Soulard… - The Journal of …, 2016 - pubs.aip.org
… For example, the presence or absence of a hydrogen bond in 3-aminobutan-2-ol, which depends on the stereochemistry of the hydroxyl and amino-bearing carbons, dictates the solid or …
Number of citations: 19 pubs.aip.org
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
Lead optimization of a high‐throughput screening hit led to the rapid identification of aminopyrimidine ZK 304709, a multitargeted CDK and VEGF‐R inhibitor that displayed a promising …

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